molecular formula C2HI3O2 B014319 Triiodoacetic acid CAS No. 594-68-3

Triiodoacetic acid

Cat. No.: B014319
CAS No.: 594-68-3
M. Wt: 437.74 g/mol
InChI Key: WWHZZMHPRRFPGP-UHFFFAOYSA-N
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Description

Triiodoacetic acid is an organic compound with the molecular formula C₂HI₃O₂. It is a derivative of acetic acid, where three hydrogen atoms are replaced by iodine atoms. This compound is known for its high molecular weight and density due to the presence of iodine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triiodoacetic acid can be synthesized through the iodination of acetic acid derivatives. One common method involves the reaction of acetic acid with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:

CH3COOH+3I2+Oxidizing AgentC2HI3O2+By-products\text{CH}_3\text{COOH} + 3\text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_2\text{HI}_3\text{O}_2 + \text{By-products} CH3​COOH+3I2​+Oxidizing Agent→C2​HI3​O2​+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triiodoacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: this compound can be reduced to form diiodoacetic acid or other lower iodinated derivatives.

    Oxidation Reactions: The compound can be further oxidized to form higher oxidation state products.

Common Reagents and Conditions

    Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of chloroacetic acid or bromoacetic acid.

    Reduction: Formation of diiodoacetic acid.

    Oxidation: Formation of carbon dioxide and other oxidized by-products.

Scientific Research Applications

Triiodoacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its ability to react with cysteine residues in proteins.

    Medicine: Investigated for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Triiodoacetic acid exerts its effects primarily through its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. The compound’s high reactivity with thiol groups makes it a valuable tool in biochemical studies to modify and study protein function.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetic Acid: A mono-iodinated derivative of acetic acid.

    Diiodoacetic Acid: A di-iodinated derivative of acetic acid.

    Chloroacetic Acid: A chloro-substituted derivative of acetic acid.

    Bromoacetic Acid: A bromo-substituted derivative of acetic acid.

Uniqueness

Triiodoacetic acid is unique due to its high iodine content, which imparts distinct physical and chemical properties. Its high molecular weight and density, along with its reactivity towards thiol groups, make it particularly useful in specific biochemical and industrial applications.

Properties

IUPAC Name

2,2,2-triiodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZZMHPRRFPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(I)(I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208127
Record name Triiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-68-3
Record name 2,2,2-Triiodoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodoacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodoacetic acid
Source European Chemicals Agency (ECHA)
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Record name TRIIODOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the physiological role of Triiodoacetic acid in the human body?

A1: this compound is a metabolite of thyroid hormones and exhibits both thyromimetic (agonistic) and antagonistic actions. While its exact physiological role is still being investigated, research suggests it may have a shorter half-life than its less potent antagonist counterpart, Tetraiodoacetic acid []. This suggests a potential role in rapid and potent modulation of thyroid hormone activity.

Q2: How is this compound synthesized?

A3: While specific details might vary, the synthesis and properties of this compound and its salts have been previously described in scientific literature []. These methods often involve the iodination of acetic acid under controlled conditions.

Q3: Has this compound been used in any clinical settings?

A4: While this compound itself hasn't been widely used in clinical settings, a case report documented a patient developing a Nocardia brasiliensis infection after receiving mesotherapy containing this compound []. This highlights the need for further research into its safety profile, especially when used in procedures like mesotherapy.

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